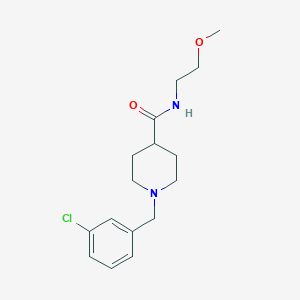![molecular formula C19H21ClN2O2S B5183705 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is a potential therapeutic agent that has been studied for its pharmacological properties. This compound has been the subject of extensive research to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. It may also interact with the GABA receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to improve memory and cognitive function. Additionally, it has been shown to have anxiolytic and antidepressant-like effects.
Advantages and Limitations for Lab Experiments
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in various experimental protocols. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in various scientific research fields. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine involves the condensation of 4-chlorobenzenethiol with 2-methoxyphenylpiperazine in the presence of acetic anhydride. The resulting product is a white crystalline compound that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various scientific research fields. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-25-16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJHRLPXNFEBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)


![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)

![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)